molecular formula C18H17ClN4O B2676777 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 1795490-91-3

4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2676777
CAS No.: 1795490-91-3
M. Wt: 340.81
InChI Key: WUQUYENTBWDRLZ-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Substitution Reactions: The introduction of the 3-chlorophenyl and 4-(propan-2-yl)phenyl groups can be achieved through nucleophilic substitution reactions. These reactions may require the use of bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).

    Amidation: The final step involves the formation of the carboxamide group, which can be accomplished through the reaction of the triazole derivative with an appropriate amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially yielding dechlorinated or hydrogenated products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions include hydroxylated, dechlorinated, or substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations, making it valuable for developing new materials and catalysts.

Biology

In biological research, 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug discovery.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. Research may focus on its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for large-scale production and application.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins, modulating their activity. The chlorophenyl and isopropylphenyl groups may enhance binding affinity and selectivity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide: Lacks the isopropylphenyl group, potentially altering its biological activity.

    4-(3-bromophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide: Bromine substitution may affect its reactivity and interaction with biological targets.

    4-(3-chlorophenyl)-N-[4-(methyl)phenyl]-1H-1,2,3-triazole-5-carboxamide: Methyl group instead of isopropyl group, which may influence its pharmacokinetic properties.

Uniqueness

The unique combination of the 3-chlorophenyl and 4-(propan-2-yl)phenyl groups in 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide provides a distinct steric and electronic environment that can enhance its binding to specific molecular targets, potentially leading to improved efficacy and selectivity in its applications.

This detailed overview highlights the significance and potential of this compound in various fields of scientific research and industry

Properties

IUPAC Name

5-(3-chlorophenyl)-N-(4-propan-2-ylphenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-11(2)12-6-8-15(9-7-12)20-18(24)17-16(21-23-22-17)13-4-3-5-14(19)10-13/h3-11,16-17,21-23H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWSLVBWWCGLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2C(NNN2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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